molecular formula C11H19NO3 B3111085 Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate CAS No. 1820569-79-6

Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate

Cat. No. B3111085
CAS RN: 1820569-79-6
M. Wt: 213.27 g/mol
InChI Key: YOSDSNLBVMRZSO-BDAKNGLRSA-N
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Description

Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate, also known as TBC, is a chemical compound that has shown promising results in scientific research applications. TBC is a carbamate derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate has been utilized in the synthesis of heterocyclic compounds. Gómez-Sánchez et al. (2007) studied the base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates, leading to the synthesis of 7-azabicyclo[2.2.1]heptane derivatives and other complex molecules (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).

Enantioselective Synthesis

This compound plays a significant role in enantioselective synthesis. Ober et al. (2004) reported that tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in creating chiral molecules (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Natural Product Analogues

The compound is used in synthesizing analogues of natural products. Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, a natural product with cytotoxic activity, highlighting its potential in medicinal chemistry (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Development of Photocatalysis

The compound is relevant in photocatalysis research. Wang et al. (2022) used tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones, demonstrating its utility in photocatalysis and organic synthesis (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Chromatographic Applications

It has been applied in chromatography. Husain et al. (1995) investigated the effect of tert.-butyl (N-hydroxy) carbamate in cyclodextrin-modified mobile phases on the chromatographic separation of polyaromatic hydrocarbons, showing its use in analytical chemistry (Husain, Christian, & Warner, 1995).

Safety and Hazards

Carbamates are a broad class of compounds and their safety and hazards can vary widely. Some carbamates are safe for use in humans and animals, while others can be toxic or even lethal . Always refer to the specific safety data sheet (SDS) for information on a particular compound .

properties

IUPAC Name

tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDSNLBVMRZSO-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate
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Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate
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Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate
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Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate
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Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate

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